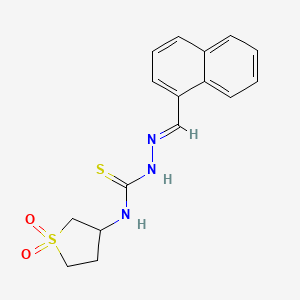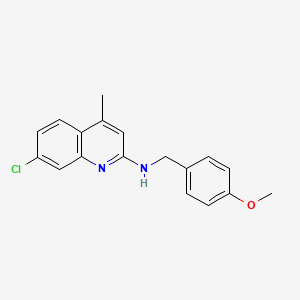
7-chloro-N-(4-methoxybenzyl)-4-methyl-2-quinolinamine
Übersicht
Beschreibung
7-chloro-N-(4-methoxybenzyl)-4-methyl-2-quinolinamine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. It is a quinoline-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 7-chloro-N-(4-methoxybenzyl)-4-methyl-2-quinolinamine is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and N-methyl-D-aspartate receptors. It can also modulate the levels of neurotransmitters, such as dopamine and serotonin, in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-N-(4-methoxybenzyl)-4-methyl-2-quinolinamine have been studied extensively. The compound has been found to have antioxidant, anti-inflammatory, and anti-apoptotic effects. It can also improve mitochondrial function and increase ATP production. In addition, it can reduce oxidative stress and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-chloro-N-(4-methoxybenzyl)-4-methyl-2-quinolinamine in lab experiments is its potential therapeutic applications. The compound has shown promising results in preclinical studies and has the potential to be developed into a drug. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully elucidate the mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 7-chloro-N-(4-methoxybenzyl)-4-methyl-2-quinolinamine. One direction is to study its potential applications in the treatment of other diseases, such as Huntington's disease and multiple sclerosis. Another direction is to investigate its potential as a neuroprotective agent in traumatic brain injury and stroke. Furthermore, studies are needed to optimize the synthesis method and improve the purity and yield of the compound. Overall, 7-chloro-N-(4-methoxybenzyl)-4-methyl-2-quinolinamine has shown great potential in medicinal chemistry, and further research is warranted to fully explore its therapeutic applications.
In conclusion, 7-chloro-N-(4-methoxybenzyl)-4-methyl-2-quinolinamine is a quinoline-based compound that has shown promising results in preclinical studies for its potential applications in medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action is not fully understood. However, it has been found to have antioxidant, anti-inflammatory, and anti-apoptotic effects, and can improve mitochondrial function and increase ATP production. Future research directions include investigating its potential applications in the treatment of other diseases and optimizing the synthesis method.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-(4-methoxybenzyl)-4-methyl-2-quinolinamine has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It also has neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
7-chloro-N-[(4-methoxyphenyl)methyl]-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-12-9-18(21-17-10-14(19)5-8-16(12)17)20-11-13-3-6-15(22-2)7-4-13/h3-10H,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFXOGPZRMKXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[(4-methoxyphenyl)methyl]-4-methylquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3869053.png)
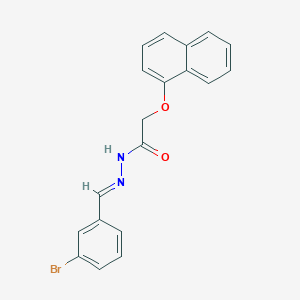
![ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869063.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[5-(2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3869064.png)

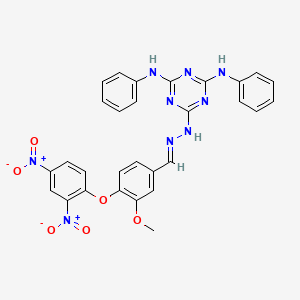
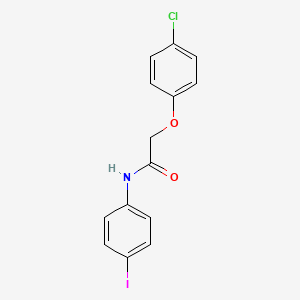
![N',N''-1,2-ethanediylidenebis{2-[(2-methylphenyl)amino]acetohydrazide}](/img/structure/B3869107.png)

![N-[2-(2-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B3869114.png)
![2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3869115.png)
![N-{4-[(6-quinolinylsulfonyl)amino]phenyl}acetamide](/img/structure/B3869126.png)

